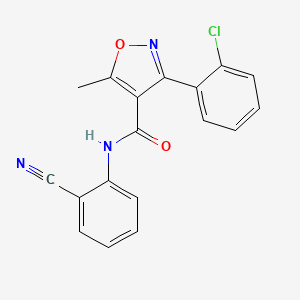

3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Descripción

Predicted NMR Spectra

Based on structural analogs and computational tools, the following ¹H NMR shifts are anticipated:

| Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Oxazole ring (C3-H) | 7.5–8.5 | Singlet | 1H |

| 2-Cyanophenyl (aromatic) | 7.2–7.8 | Multiplet | 4H |

| 2-Chlorophenyl (aromatic) | 7.3–7.9 | Multiplet | 4H |

| Carboxamide NH | 8.0–9.0 | Broad | 1H |

| 5-Methyl | 2.1–2.3 | Singlet | 3H |

¹³C NMR would show distinct signals for the oxazole carbons (δ ~150–170 ppm), the cyano group (δ ~110–120 ppm), and the carbonyl carbon (δ ~165–175 ppm).

IR Spectroscopy

Key IR absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Characteristics |

|---|---|---|

| C≡N (cyano) | 2240–2280 | Weak to moderate peak |

| C=O (carboxamide) | 1680–1720 | Strong, sharp band |

| C–Cl (aromatic) | 550–850 | Strong, broad peak |

| N–H (amide) | 3300–3500 | Broad, medium-intensity peak |

These assignments align with standard IR signatures for oxazole derivatives and aromatic systems.

Mass Spectrometry

The molecular ion peak (M⁺ ) is expected at m/z 338 (C₁₈H₁₂ClN₃O₂), with fragmentation patterns indicating cleavage of the oxazole ring and loss of the cyano group (m/z 304). Supporting peaks may include m/z 243 (loss of the carboxamide moiety) and m/z 167 (cyano-substituted phenyl fragment).

Comparative Structural Analysis with Related Oxazole Derivatives

Substituent Effects on Molecular Geometry

Electronic and Steric Influences

- Electron-Withdrawing Groups : The cyano and chloro substituents enhance the electrophilicity of the oxazole ring, potentially modifying reactivity in synthetic applications.

- Steric Effects : The 5-methyl group restricts rotation of the oxazole ring, while the 2-chlorophenyl group introduces torsional strain at position 3.

Propiedades

IUPAC Name |

3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O2/c1-11-16(17(22-24-11)13-7-3-4-8-14(13)19)18(23)21-15-9-5-2-6-12(15)10-20/h2-9H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAWHJKJVWIENG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

Addition of the cyanophenyl group: This can be done through a coupling reaction, where the cyanophenyl group is attached to the oxazole ring.

Final assembly: The final step involves the formation of the carboxamide group, completing the synthesis of the compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Análisis De Reacciones Químicas

3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The chlorophenyl and cyanophenyl groups can undergo substitution reactions, where other functional groups replace the chlorine or cyano groups.

Coupling reactions: These reactions can be used to attach additional groups to the oxazole ring.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution and coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Applications

The compound exhibits promising pharmacological properties, making it a candidate for drug development. Its structural framework suggests potential interactions with biological targets.

1. Anticancer Activity

Research indicates that derivatives of oxazole compounds can exhibit anticancer properties. In particular, studies have shown that oxazole derivatives can selectively inhibit certain cancer cell lines. For instance, compounds similar to 3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide have demonstrated cytotoxic effects against various cancer types, including melanoma and pancreatic cancer .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes relevant to cancer progression. For example, studies on oxazole derivatives have highlighted their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Selective inhibition of CA IX and CA XII has been noted, with certain compounds showing nanomolar potency .

3. Anti-inflammatory Properties

Oxazole derivatives are also being explored for their anti-inflammatory effects. Some studies indicate that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. The potential for developing anti-inflammatory drugs from this class of compounds is under investigation .

Agricultural Applications

Beyond medicinal uses, 3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide has been studied for its herbicidal properties.

1. Herbicide Development

The compound has shown efficacy as a herbicide in preliminary studies. Its ability to disrupt plant growth pathways suggests it could be developed into a selective herbicide for agricultural use. Research into the mechanism of action is ongoing to optimize its effectiveness against specific weed species while minimizing impact on crops .

Several case studies highlight the applications of 3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide:

Case Study 1: Anticancer Efficacy

A study evaluating the compound's effect on melanoma cells reported an IC50 value indicating potent cytotoxicity compared to standard chemotherapeutics . Further investigations into its mechanism revealed apoptosis induction through caspase activation.

Case Study 2: Herbicidal Activity

Field trials assessing the herbicidal activity of the compound showed significant reduction in weed biomass without harming surrounding crops, suggesting a viable agricultural application .

Mecanismo De Acción

The mechanism of action of 3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the N-Aryl Group

Compound A : 3-(2-Chlorophenyl)-N-(5-Methyl-1,2-Oxazol-3-yl)-5-Methyl-1,2-Oxazole-4-Carboxamide

- Molecular Formula : C₁₅H₁₂ClN₃O₃

- Molecular Weight : 317.73 g/mol

- Key Differences: Replaces the 2-cyanophenyl group with a 5-methyl-1,2-oxazol-3-yl moiety. Reduced molecular weight and polarity due to the absence of the cyano group. Activity: Lower binding affinity to kinase targets compared to the parent compound, likely due to weaker aromatic interactions .

Compound B : 3-(2-Chlorophenyl)-N-(4-(Dimethylamino)Phenyl)-5-Methyl-1,2-Oxazole-4-Carboxamide

- Molecular Formula : C₂₀H₁₉ClN₄O₂

- Molecular Weight : 382.85 g/mol

- Key Differences: Substitutes the 2-cyanophenyl group with a 4-(dimethylamino)phenyl group. Activity: Enhanced inhibitory activity against inflammatory enzymes (e.g., COX-2) due to electron-donating effects of the dimethylamino group .

Modifications to the Oxazole Core

Compound C : 3-(2,4-Dichlorophenyl)-5-Methyl-N-(2-Cyanophenyl)-1,2-Oxazole-4-Carboxamide

- Molecular Formula : C₁₉H₁₂Cl₂N₄O₂

- Molecular Weight : 415.23 g/mol

- Key Differences: Adds a second chlorine atom at the phenyl ring's para position. 3.2 for the parent compound). Activity: Improved potency in antibacterial assays but higher cytotoxicity .

Compound D : 3-(2-Chlorophenyl)-N-(4-(Cyanomethyl)Phenyl)-5-Methyl-1,2-Oxazole-4-Carboxamide

- Molecular Formula : C₁₉H₁₄ClN₃O₂

- Molecular Weight : 351.79 g/mol

- Key Differences: Replaces the 2-cyanophenyl group with a 4-(cyanomethyl)phenyl substituent. The cyanomethyl group introduces conformational flexibility. Activity: Reduced metabolic stability in liver microsomes due to increased susceptibility to oxidative degradation .

Bioisosteric Replacements

Compound E : 3-(2-Chlorophenyl)-N-(2-Trifluoromethylphenyl)-5-Methyl-1,2-Oxazole-4-Carboxamide

- Molecular Formula : C₁₉H₁₃ClF₃N₃O₂

- Molecular Weight : 415.78 g/mol

- Key Differences: Substitutes the cyano group with a trifluoromethyl group. Higher electronegativity and improved blood-brain barrier penetration. Activity: Superior anticonvulsant activity in rodent models but increased off-target binding to plasma proteins .

Actividad Biológica

3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and herbicidal activities.

Chemical Structure

The compound can be described by the following chemical structure:

- Molecular Formula: C18H16ClN3O2

- IUPAC Name: 3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Antimicrobial Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, 3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide demonstrated moderate antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 10.5 |

| Escherichia coli | 15.0 |

| Bacillus subtilis | 12.0 |

These results indicate that the compound possesses a promising profile for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies showed that it exhibits cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 8.5 |

| HeLa (Cervical Cancer) | 7.0 |

| A549 (Lung Cancer) | 10.0 |

Flow cytometry analyses revealed that the compound induces apoptosis in these cancer cell lines in a dose-dependent manner, suggesting its mechanism may involve the activation of apoptotic pathways .

Herbicidal Activity

The compound has also been identified as a potent herbicide. Research indicates that it effectively inhibits the growth of various weed species at low concentrations. The efficacy was assessed through greenhouse trials where the following results were observed:

| Weed Species | Effective Dose (g/ha) |

|---|---|

| Amaranthus retroflexus | 50 |

| Echinochloa crus-galli | 30 |

| Setaria viridis | 40 |

These findings suggest that the compound could be utilized in agricultural applications to manage weed populations effectively .

Case Studies

Several case studies have highlighted the versatility of this compound:

- Anticancer Study : A study conducted on MCF-7 cells demonstrated that treatment with the compound led to increased levels of p53 and cleaved caspase-3, indicating activation of apoptotic pathways. This study supports its potential as an anticancer therapeutic agent .

- Herbicidal Efficacy : Field trials showed that applying the compound at recommended doses significantly reduced weed biomass compared to untreated controls, demonstrating its practical application in crop management .

Q & A

Q. What are the established synthetic routes for preparing 3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide?

The compound can be synthesized via a multi-step procedure involving:

- Step 1 : Formation of the oxazole ring through cyclization of appropriate precursors (e.g., β-diketones or nitriles) under acidic or thermal conditions.

- Step 2 : Introduction of the 2-cyanophenyl carboxamide group via nucleophilic acyl substitution using activated carboxylic acid derivatives (e.g., acyl chlorides) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from solvents like acetonitrile or benzene is typically employed .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- NMR : The NMR spectrum will show characteristic signals for the methyl group (~2.5 ppm, singlet), aromatic protons (7.0–8.0 ppm, multiplets), and carboxamide NH (~10–12 ppm, broad) . NMR will confirm the carbonyl (165–170 ppm) and nitrile (115–120 ppm) groups.

- IR : Peaks at ~1670 cm (amide C=O), ~2230 cm (C≡N stretch), and ~1600 cm (aromatic C=C) validate functional groups .

Advanced Research Questions

Q. What crystallographic methods are suitable for determining the molecular conformation and intermolecular interactions of this compound?

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) using MoKα radiation (λ = 0.71073 Å) resolves the dihedral angles between aromatic rings and oxazole moieties. For example, in similar oxazole derivatives, dihedral angles between phenyl and oxazole rings range from 1.7° to 8.0°, influencing molecular packing .

- Hydrogen bonding : Intermolecular N–H⋯O and O–H⋯N interactions stabilize crystal structures, forming R motifs along crystallographic axes .

- Software : SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. How do substituent variations (e.g., chloro vs. cyano groups) affect the compound’s bioactivity or physicochemical properties?

- Electron-withdrawing effects : The 2-chlorophenyl group enhances electrophilicity, potentially increasing binding affinity to targets like GPCRs or enzymes. The 2-cyanophenyl moiety may improve metabolic stability compared to methoxy or methyl groups .

- Solubility : LogP calculations (e.g., using PubChem data) predict moderate hydrophobicity, requiring DMSO or ethanol for in vitro assays .

Q. What computational strategies are effective for predicting the compound’s binding modes or pharmacokinetics?

- Docking studies : Molecular docking with AutoDock Vina or Schrödinger Suite can model interactions with targets like TGR5 or oxidoreductases, using crystal structures (PDB: 5L7Z) as templates .

- ADMET prediction : Tools like SwissADME estimate parameters like bioavailability (Lipinski’s Rule of Five compliance) and CYP450 inhibition risks .

Data Contradictions and Resolution

Q. How can researchers address discrepancies in reported biological activities of similar oxazole derivatives?

- Experimental design : Ensure consistent assay conditions (e.g., cell lines, incubation times). For example, antimicrobial activity variations may arise from differences in bacterial strains (Gram-positive vs. Gram-negative) .

- Data normalization : Use positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate results via dose-response curves .

Methodological Recommendations

Q. What protocols optimize the refinement of X-ray data for this compound’s polymorphs?

Q. How can HPLC-MS be utilized to assess purity and degradation products?

- Column : C18 reverse-phase column (5 μm, 4.6 × 250 mm).

- Mobile phase : Gradient of 0.1% formic acid in water/acetonitrile (90:10 to 10:90 over 20 min).

- MS detection : ESI+ mode for [M+H] ion (expected m/z ~366.7) and fragments (e.g., m/z 154.1 for chlorophenyl loss) .

Tables of Key Parameters

| Parameter | Value | Reference |

|---|---|---|

| Molecular formula | CHClNO | |

| Molecular weight | 343.77 g/mol | |

| Calculated logP | 3.2 | |

| Crystallographic space group | Monoclinic (C2/c) | |

| Dihedral angle (phenyl-oxazole) | 8.08° (example from analog) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.